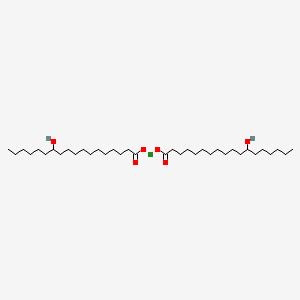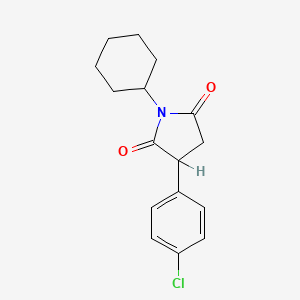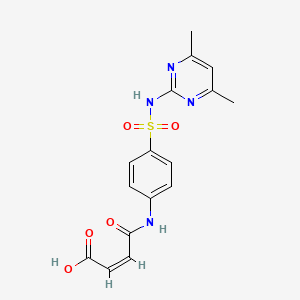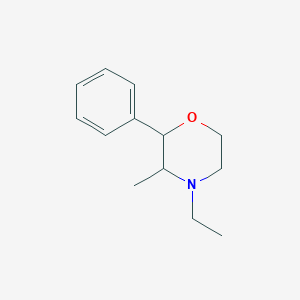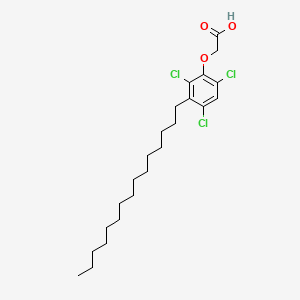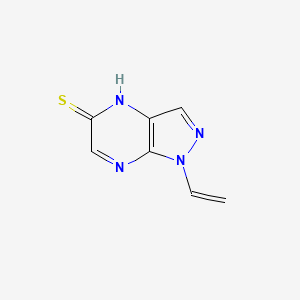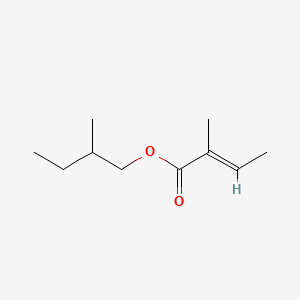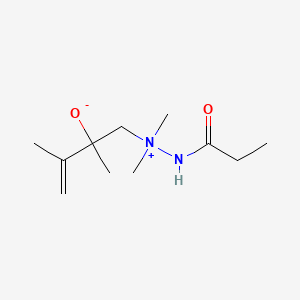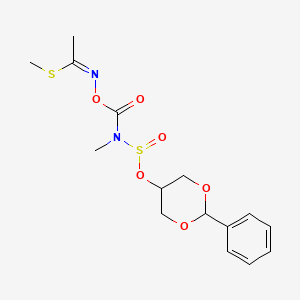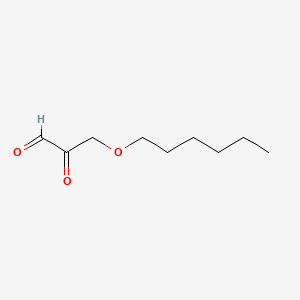
Mafenide propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mafenide propionate is a sulfonamide-type antimicrobial agent primarily used in the treatment of severe burns. It is a derivative of mafenide, which is known for its ability to reduce bacterial populations in burn tissues and promote healing. This compound is often used topically as an adjunctive therapy to control bacterial infections in burn wounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mafenide propionate involves the reaction of mafenide with propionic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to facilitate the acylation process. The reaction can be summarized as follows:
Mafenide+Propionic Anhydride→Mafenide Propionate+Acetic Acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Mafenide propionate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
Mafenide propionate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of sulfonamide chemistry and reactivity.
Biology: Investigated for its antimicrobial properties and effects on bacterial cell walls.
Medicine: Extensively used in burn treatment to prevent infections and promote healing.
Industry: Utilized in the formulation of topical antimicrobial creams and solutions
Mecanismo De Acción
The precise mechanism of action of mafenide propionate is not fully understood. it is known to reduce the bacterial population in avascular burn tissue, promoting spontaneous healing of deep burns. This compound is believed to inhibit bacterial folic acid synthesis through competitive inhibition of para-aminobenzoic acid, similar to other sulfonamides .
Comparación Con Compuestos Similares
Mafenide propionate is compared with other sulfonamide-type antimicrobial agents, such as:
Sulfadiazine: Another sulfonamide used in burn treatment, but with different pharmacokinetic properties.
Silver sulfadiazine: Commonly used in burn care, known for its broad-spectrum antimicrobial activity.
Chloramphenicol: Used for facial burns, whereas this compound is more suitable for non-facial burns.
This compound is unique due to its specific application in burn treatment and its ability to penetrate burn eschar more effectively than some other agents .
Propiedades
Número CAS |
12001-72-8 |
|---|---|
Fórmula molecular |
C10H16N2O4S |
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
4-(aminomethyl)benzenesulfonamide;propanoic acid |
InChI |
InChI=1S/C7H10N2O2S.C3H6O2/c8-5-6-1-3-7(4-2-6)12(9,10)11;1-2-3(4)5/h1-4H,5,8H2,(H2,9,10,11);2H2,1H3,(H,4,5) |
Clave InChI |
SVJKMLBXJJZCHN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709917.png)

